TVB-3664
Overview
Description
TVB-3664 is a FASN inhibitor which significantly reduces tubulin palmitoylation and mRNA expression.
Mechanism of Action
Target of Action:
TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .
Mode of Action:
This compound inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, this compound affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .
Biochemical Pathways:
This compound disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .
Pharmacokinetics:
Result of Action:
This compound’s effects include:
Biological Activity
TVB-3664 is a novel fatty acid synthase (FASN) inhibitor that has shown promising biological activity in various cancer models and non-alcoholic steatohepatitis (NASH) models. This article provides a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
This compound targets the FASN enzyme, which is crucial for de novo lipogenesis. By inhibiting FASN, this compound disrupts lipid metabolism in cancer cells, leading to alterations in tumor growth and survival pathways. The compound has been shown to significantly reduce tumor volume in certain colorectal cancer (CRC) patient-derived xenograft (PDX) models, with a notable decrease in the activation of oncogenic pathways such as Akt and Erk1/2 .
Colorectal Cancer Models
In a study involving nine CRC PDX models, this compound exhibited a variable response, with approximately 30% of cases showing significant reductions in tumor volume. The treatment was associated with changes in lipid composition, including reduced levels of fatty acids and phospholipids, alongside increased levels of lactosylceramide and sphingomyelin in sensitive models. Notably, the average reduction in tumor weight across responsive models was 30% to 51.5% .
Table 1: Tumor Response to this compound Treatment in CRC PDX Models
PDX Model | Tumor Weight Reduction (%) | Response Type |
---|---|---|
Pt 2614 | 30 | Sensitive |
Pt 2449PT | 37.5 | Sensitive |
Pt 2402 | 51.5 | Sensitive |
Pt 2387 | 35 | Initial sensitivity, then resistance |
Pt 2377PT | - | Accelerated growth |
NASH Models
This compound has also been evaluated in mouse models of NASH. In a prevention model where mice were fed a high-fat diet, treatment with this compound resulted in decreased liver steatosis and fibrosis compared to vehicle-treated controls. Histological analysis showed a dose-dependent reduction in liver histology severity scores, indicating improved liver health .
Table 2: Histological Scoring of Liver Changes Post-TV-3664 Treatment
Treatment Group | NAS Score Pre-Treatment | NAS Score Post-Treatment | Improvement (%) |
---|---|---|---|
Vehicle | 6.5 | 6.5 | 0 |
This compound (10 mg/kg) | 6 | 3.8 | 100 |
Case Studies and Clinical Trials
This compound has been tested in Phase I clinical trials for patients with solid tumors, demonstrating a favorable tolerability profile with no significant adverse events reported . The compound's ability to inhibit FASN effectively was confirmed through biomarker analysis.
Properties
IUPAC Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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